molecular formula C9H15NO4 B7581048 4-Butanoylmorpholine-3-carboxylic acid

4-Butanoylmorpholine-3-carboxylic acid

Cat. No. B7581048
M. Wt: 201.22 g/mol
InChI Key: LTYIWRCNQCBUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butanoylmorpholine-3-carboxylic acid, also known as BCMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCMO is a cyclic amino acid that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-Butanoylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. Studies have shown that 4-Butanoylmorpholine-3-carboxylic acid can inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell cycle regulation. 4-Butanoylmorpholine-3-carboxylic acid has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
4-Butanoylmorpholine-3-carboxylic acid has been found to have several biochemical and physiological effects. Studies have shown that 4-Butanoylmorpholine-3-carboxylic acid can induce apoptosis in cancer cells by activating the caspase pathway. 4-Butanoylmorpholine-3-carboxylic acid has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-Butanoylmorpholine-3-carboxylic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Butanoylmorpholine-3-carboxylic acid in lab experiments is its high purity and stability. 4-Butanoylmorpholine-3-carboxylic acid can be synthesized in high yields and is relatively stable under normal laboratory conditions. However, one limitation of using 4-Butanoylmorpholine-3-carboxylic acid is its high cost compared to other amino acids and derivatives. In addition, 4-Butanoylmorpholine-3-carboxylic acid may not be readily available in some countries or regions.

Future Directions

There are several future directions for research related to 4-Butanoylmorpholine-3-carboxylic acid. One area of research is the development of novel anti-cancer agents based on 4-Butanoylmorpholine-3-carboxylic acid. Researchers can explore the structure-activity relationship of 4-Butanoylmorpholine-3-carboxylic acid and its analogs to develop more potent and selective anti-cancer agents. Another area of research is the use of 4-Butanoylmorpholine-3-carboxylic acid in the synthesis of novel materials with unique properties. Researchers can explore the use of 4-Butanoylmorpholine-3-carboxylic acid as a building block for the synthesis of polymers, nanoparticles, and other materials. Finally, the use of 4-Butanoylmorpholine-3-carboxylic acid as a chiral derivatizing agent for the analysis of amino acids and peptides can be further explored to develop more sensitive and selective analytical methods.
Conclusion:
In conclusion, 4-Butanoylmorpholine-3-carboxylic acid is a cyclic amino acid that has gained significant attention in scientific research due to its potential applications in various fields. 4-Butanoylmorpholine-3-carboxylic acid can be synthesized through a multi-step process and has been studied for its potential use as an anti-cancer agent, building block for novel materials, and chiral derivatizing agent for analytical chemistry. The mechanism of action of 4-Butanoylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. 4-Butanoylmorpholine-3-carboxylic acid has several biochemical and physiological effects, including the induction of apoptosis and inhibition of proliferation in cancer cells. While there are advantages and limitations to using 4-Butanoylmorpholine-3-carboxylic acid in lab experiments, there are several future directions for research related to this compound.

Synthesis Methods

The synthesis of 4-Butanoylmorpholine-3-carboxylic acid involves several steps, starting with the reaction of butyric anhydride and morpholine to form N-butyrylmorpholine. This intermediate product is then reacted with diethyl oxalate to form 4-butanoylmorpholine-3-carboxylic acid. The final product is obtained through recrystallization and purification processes.

Scientific Research Applications

4-Butanoylmorpholine-3-carboxylic acid has been found to have potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-Butanoylmorpholine-3-carboxylic acid has been studied for its potential use as an anti-cancer agent. Studies have shown that 4-Butanoylmorpholine-3-carboxylic acid can induce apoptosis and inhibit the proliferation of cancer cells. In material science, 4-Butanoylmorpholine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 4-Butanoylmorpholine-3-carboxylic acid has been used as a chiral derivatizing agent for the analysis of amino acids and peptides.

properties

IUPAC Name

4-butanoylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-3-8(11)10-4-5-14-6-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYIWRCNQCBUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCOCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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